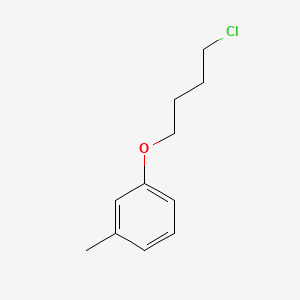

1-(4-Chlorobutoxy)-3-methylbenzene

Description

Contextualizing 1-(4-Chlorobutoxy)-3-methylbenzene within Contemporary Organic Chemistry

This compound, a disubstituted aromatic ether, holds a position within organic chemistry as a versatile intermediate and building block. Its structure, featuring a m-cresol (B1676322) core linked to a chlorobutoxy chain, presents multiple sites for chemical modification, making it a valuable precursor in the synthesis of more complex molecules. The presence of both an ether linkage and a reactive alkyl chloride functionality allows for a range of transformations, placing it at the intersection of several key areas of synthetic chemistry, including the formation of carbon-heteroatom bonds and nucleophilic substitution reactions.

The study of such bifunctional molecules is crucial for the development of new synthetic methodologies and the construction of novel molecular architectures. As a derivative of m-cresol, it is part of a larger family of compounds that are significant in various industrial and research applications. The exploration of its reactivity and potential applications contributes to the expanding toolkit of synthetic organic chemists.

Overview of Research Trajectories for this compound

Research involving this compound primarily follows a trajectory centered on its utility as a synthetic intermediate. The key reactive sites—the aromatic ring and the terminal alkyl chloride—dictate the main avenues of investigation.

One major research path involves the nucleophilic substitution of the chloride atom. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of a diverse array of derivatives. These derivatives can then be evaluated for various potential applications, driving further research into the compound's utility.

Another significant research trajectory focuses on reactions involving the aromatic ring. Electrophilic aromatic substitution reactions can be employed to further functionalize the benzene (B151609) ring, adding another layer of complexity and potential for creating novel structures. The directing effects of the methyl and chlorobutoxy substituents play a crucial role in the regioselectivity of these reactions.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to thoroughly characterize its chemical and physical properties and to explore its synthetic potential. This includes the development of efficient and scalable synthesis methods for the compound itself. A common synthetic route involves the Williamson ether synthesis, where m-cresol is reacted with a suitable 1,4-dihalobutane, such as 1-bromo-4-chlorobutane (B103958), in the presence of a base.

A significant portion of the research is dedicated to understanding its reactivity. This involves detailed mechanistic studies of its various transformations to optimize reaction conditions and yields for the synthesis of new compounds. The ultimate goal of this line of inquiry is to establish this compound as a readily accessible and versatile tool for organic synthesis.

Furthermore, academic investigations may explore the potential of this compound and its derivatives in fields such as materials science and medicinal chemistry, although such applications are often in the early stages of exploration. The fundamental understanding gained from these academic studies provides the foundation for any future practical applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 71648-39-0 chemicalbook.com |

| Molecular Formula | C11H15ClO chemicalbook.com |

| Molecular Weight | 198.69 g/mol bldpharm.com |

| Appearance | Not specified in available results |

| Boiling Point | Not specified in available results |

| Melting Point | Not specified in available results |

| Density | Not specified in available results |

| LogP | 4.00 sielc.com |

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not readily available in the searched literature, predictions can be made based on its structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the chlorobutoxy chain. The splitting patterns and chemical shifts of these signals would provide detailed information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, confirming the carbon framework.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic ring and the alkyl chain, C-O-C stretching for the ether linkage, and a C-Cl stretching band for the terminal chloride. The pattern of absorptions in the fingerprint region would be unique to this compound. docbrown.info

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl), would be a key identifying feature. Fragmentation patterns would likely involve cleavage of the butyl chain and the ether bond.

Structure

3D Structure

Properties

CAS No. |

71648-39-0 |

|---|---|

Molecular Formula |

C11H15ClO |

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-(4-chlorobutoxy)-3-methylbenzene |

InChI |

InChI=1S/C11H15ClO/c1-10-5-4-6-11(9-10)13-8-3-2-7-12/h4-6,9H,2-3,7-8H2,1H3 |

InChI Key |

FVBUVUOPHWUVCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chlorobutoxy 3 Methylbenzene

Alkylation Reaction Approaches for 1-(4-Chlorobutoxy)-3-methylbenzene

The most direct and widely utilized method for synthesizing this compound is through the alkylation of a phenolic compound, a process generally known as the Williamson ether synthesis. gordon.edumasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.comlibretexts.org

The core of this synthetic approach is the reaction between m-cresol (B1676322) (3-methylphenol) and a suitable halogenated butyl precursor. The key precursor for this synthesis is a butane (B89635) derivative that is halogenated at both ends, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane. nih.gov The bromine atom in 1-bromo-4-chlorobutane is a better leaving group than the chlorine atom, allowing for selective reaction at the C-Br bond while leaving the C-Cl bond intact for the final product structure.

The reaction proceeds in two fundamental steps:

Deprotonation of the Phenol: m-Cresol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group. khanacademy.org This results in the formation of the sodium salt of m-cresol, the 3-methylphenoxide anion. This anion is a potent nucleophile.

Nucleophilic Substitution (SN2): The 3-methylphenoxide ion then attacks the electrophilic carbon atom of the halogenated butyl precursor that is bonded to the more reactive halogen (e.g., bromine in 1-bromo-4-chlorobutane). masterorganicchemistry.com This is a classic SN2 reaction, where the phenoxide displaces the halide leaving group, forming the ether linkage and yielding this compound. libretexts.org

The general reaction is depicted as follows: m-Cresol + Base → 3-Methylphenoxide 3-Methylphenoxide + 1-Bromo-4-chlorobutane → this compound + Bromide salt

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. chemrxiv.org Key factors include the choice of solvent, base, temperature, and reaction time. semanticscholar.org

| Parameter | Condition | Rationale & Findings |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) | These solvents are effective at solvating the cation of the phenoxide salt, which leaves the phenoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction. Acetonitrile (B52724), in particular, can offer a good balance between reactivity and being a "greener" solvent option. chemrxiv.org |

| Base | Strong bases (e.g., NaOH, K₂CO₃, NaH) | The choice of base is critical for the complete deprotonation of m-cresol to form the reactive phenoxide. The strength and solubility of the base can influence reaction rates. For instance, using potassium carbonate (K₂CO₃) is a common practice in similar alkylations. |

| Temperature | Elevated temperatures (e.g., 60-100 °C) | Heating the reaction mixture generally increases the rate of the SN2 reaction. gordon.edu However, excessively high temperatures must be avoided to prevent side reactions, such as elimination or reaction at the less reactive chloro-end of the precursor. The optimal temperature is a balance to achieve a reasonable reaction time with high selectivity. semanticscholar.org |

| Reactant Ratio | Slight excess of the alkylating agent | Using a slight molar excess of 1-bromo-4-chlorobutane can help drive the reaction to completion and ensure that all of the more valuable m-cresol is consumed. |

| Reaction Time | Typically several hours (e.g., 4-24h) | The reaction is monitored over time, often using techniques like Thin Layer Chromatography (TLC), to determine the point of maximum conversion of the starting materials into the desired product. chemrxiv.orgutahtech.edu |

This table is generated based on general principles of Williamson ether synthesis and findings from related optimization studies.

To enhance the rate and efficiency of the alkylation, various catalytic systems can be employed.

Phase-Transfer Catalysis (PTC): A significant improvement in the synthesis of ethers from phenols and alkyl halides can be achieved using a phase-transfer catalyst. utahtech.edu This is particularly useful when using an aqueous solution of a base like sodium hydroxide with the organic reactants.

Catalyst: Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used. utahtech.eduresearchgate.net

Mechanism: The tetrabutylammonium cation pairs with the phenoxide anion, transporting it from the aqueous phase (or solid surface) into the organic phase where the alkyl halide (1-bromo-4-chlorobutane) is dissolved. This overcomes the insolubility of the phenoxide salt in the organic solvent, dramatically increasing the reaction rate. utahtech.edu

Copper-Catalyzed Coupling: While the Williamson synthesis is the most common route, related Ullmann-type ether syntheses, which utilize a copper catalyst, are also relevant for forming aryl ethers. These methods are especially valuable when less reactive aryl halides are used. In the context of synthesizing the target compound, this would be a less direct but possible alternative. A study on the CuI-catalyzed O-arylation of m-cresol demonstrated that various functionalized aryl halides could be coupled under optimized conditions, although steric hindrance could affect yields. researchgate.net

| Catalytic System | Catalyst Example | Role in Synthesis |

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Facilitates the transfer of the 3-methylphenoxide anion from an aqueous or solid phase to the organic phase, accelerating the SN2 reaction with the alkyl halide. utahtech.edu |

| Copper-Catalyzed Coupling | Copper(I) Iodide (CuI) with a ligand (e.g., 1,10-phenanthroline) | Catalyzes the coupling of phenols with halides. This is more typical for forming diaryl ethers but represents an alternative catalytic approach to C-O bond formation. researchgate.net |

This table summarizes catalytic systems applicable to the synthesis of aryl ethers.

Friedel-Crafts Alkylation Routes to this compound

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups directly to an aromatic ring through electrophilic aromatic substitution. libretexts.orgchemguide.co.uk However, its application for the direct synthesis of an aryl ether like this compound is not straightforward.

A standard Friedel-Crafts alkylation involves the reaction of an aromatic ring, like benzene (B151609) or toluene, with an alkyl halide in the presence of a Lewis acid catalyst. libretexts.org This process forms a new carbon-carbon bond between the aromatic ring and the alkyl group.

To synthesize this compound via this method, one would theoretically need to alkylate an aromatic ring with a '4-chlorobutoxy' group. This is not a direct Friedel-Crafts alkylation, as the reaction forms a C-C bond, not the required C-O ether linkage to the ring. An indirect, multi-step sequence involving a Friedel-Crafts reaction would be necessary, making this route significantly less efficient than the direct Williamson ether synthesis. For example, one might first perform a Friedel-Crafts reaction to introduce a different functional group that is later converted to the desired ether, but this is not a direct alkylation with a chlorobutyl moiety to form the ether.

In any Friedel-Crafts reaction, a strong Lewis acid catalyst is essential. libretexts.orgyoutube.com

Common Catalysts: The most common Lewis acid used is aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk

Mechanism of Action: The Lewis acid's role is to activate the alkyl halide. It complexes with the halogen, polarizing the C-X bond and facilitating its cleavage to generate a carbocation electrophile (R⁺). libretexts.org This carbocation is then attacked by the electron-rich π system of the aromatic ring. youtube.com

A significant limitation of Friedel-Crafts alkylation is the propensity for the intermediate carbocation to undergo rearrangement to a more stable carbocation. libretexts.org Furthermore, the product of the alkylation (an alkylbenzene) is more reactive than the starting material, often leading to polyalkylation, where multiple alkyl groups are added to the aromatic ring. youtube.comyoutube.com These factors, combined with the inability to directly form an ether linkage, make the Friedel-Crafts route an impractical choice for the synthesis of this compound compared to the Williamson ether synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The goal is to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. Several of these principles are directly applicable to the synthesis of this compound.

Atom Economy: The traditional Williamson ether synthesis, when starting from 3-methylphenol and an alkylating agent like 1-bromo-4-chlorobutane in the presence of a base, generates a salt byproduct (e.g., sodium bromide). More advanced catalytic methods that minimize byproduct formation are being explored.

Use of Safer Solvents and Auxiliaries: A key aspect of greening the synthesis of this compound is the replacement of hazardous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with greener alternatives. crdeepjournal.org Water is an ideal green solvent, and the use of phase-transfer catalysis can enable reactions in aqueous-organic biphasic systems. crdeepjournal.org Furthermore, solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported reagents, represent a significant step towards greener synthesis. semanticscholar.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. Phase-transfer catalysts are used in small amounts and can often be recycled, reducing waste. crdeepjournal.org The development of catalytic versions of the Williamson ether synthesis, for instance, using copper catalysts, allows for the use of less reactive aryl halides under milder conditions.

Use of Renewable Feedstocks: While the immediate precursors for this compound, such as 3-methylphenol, are typically derived from petrochemical sources, a broader green chemistry perspective would encourage the exploration of bio-based routes to such aromatic starting materials in the long term.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Utilizing high-yield methodologies like PTC and microwave-assisted synthesis to minimize waste. |

| Atom Economy | Exploring catalytic routes that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic solvents with water or employing solvent-free conditions. |

| Designing Safer Chemicals | The target molecule itself is a chemical intermediate; its downstream applications would need to be assessed for their environmental and toxicological profiles. |

| Safer Solvents and Auxiliaries | Utilizing PTC to enable reactions in water or using microwave-assisted solvent-free reactions. crdeepjournal.orgsemanticscholar.org |

| Design for Energy Efficiency | Employing microwave heating to dramatically reduce reaction times and energy consumption. arkat-usa.orguns.ac.id |

| Use of Renewable Feedstocks | A long-term goal would be the synthesis of precursors like 3-methylphenol from renewable resources. |

| Reduce Derivatives | One-pot syntheses that avoid protection and deprotection steps are preferable. |

| Catalysis | Employing recyclable phase-transfer catalysts or other catalytic systems to improve efficiency and reduce waste. crdeepjournal.org |

| Design for Degradation | The biodegradability of the final product and any byproducts would be a consideration in a full life-cycle assessment. |

| Real-time analysis for Pollution Prevention | In an industrial setting, real-time monitoring of the reaction could prevent runaway reactions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Using milder reaction conditions, as enabled by PTC and microwave synthesis, reduces the risk of accidents. |

Chemical Reactivity and Transformation Studies of 1 4 Chlorobutoxy 3 Methylbenzene

Nucleophilic Substitution Reactions of 1-(4-Chlorobutoxy)-3-methylbenzene

The presence of a chlorine atom at the terminus of the butoxy side chain makes this compound a key substrate for nucleophilic substitution reactions. This reactivity is central to its role as a precursor in multi-step organic syntheses.

The primary chloroalkane structure of the butoxy side chain is susceptible to nucleophilic attack, primarily via an S(_N)2 mechanism. The carbon atom bonded to the chlorine is the electrophilic center, which readily reacts with a variety of nucleophiles. This reaction involves the displacement of the chloride ion by the incoming nucleophilic species, leading to the formation of a new carbon-nucleophile bond.

Common nucleophiles that can be employed include amines, alkoxides, and thiolates, resulting in the corresponding amine, ether, or thioether derivatives. The efficiency of this substitution is influenced by factors such as the strength of the nucleophile, the solvent system, and the reaction temperature. For instance, the reaction with a strong nucleophile like an amine proceeds readily to form a new carbon-nitrogen bond, a critical step in the synthesis of various biologically active compounds.

The reaction at the chlorobutoxy moiety predominantly follows an S(_N)2 pathway. This is because the chlorine is attached to a primary carbon, which is sterically accessible for backside attack by a nucleophile. This mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon as the leaving group (chloride) departs, leading to an inversion of configuration at the reaction center.

The specificity of the nucleophile plays a significant role in the outcome of the reaction. Nitrogen nucleophiles, such as primary and secondary amines, are commonly used to introduce amine functionalities. msu.edu The choice of solvent can also influence the reaction rate and mechanism. Polar aprotic solvents are often preferred for S(_N)2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

In contrast to the reactivity of the side chain, nucleophilic substitution directly on the aromatic ring (S(_N)Ar) is not favored under typical conditions. libretexts.orglibretexts.org Aryl halides are generally unreactive towards S(_N)1 or S(_N)2 pathways. msu.edulibretexts.org For S(_N)Ar to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com The this compound molecule lacks such activation, making the chlorobutoxy chain the exclusive site for nucleophilic substitution under standard conditions.

Derivatization of this compound through nucleophilic substitution is a key strategy for the synthesis of a wide array of target molecules. A notable application is in the synthesis of compounds structurally related to Rivastigmine, a therapeutic agent used in the management of Alzheimer's disease. nih.govepa.gov In these synthetic pathways, the chlorobutoxy group serves as a reactive handle to introduce more complex functionalities.

For example, reaction with various substituted amines can lead to a library of derivatives with potential pharmacological activity. The general scheme for such a derivatization is the reaction of this compound with a suitable amine (R(_2)NH) to yield the corresponding tertiary amine product.

Table 1: Examples of Nucleophilic Substitution Reactions for Derivatization

| Nucleophile | Reagent Example | Product Class |

| Amine | Diethylamine | Tertiary Amine |

| Alkoxide | Sodium Methoxide | Ether |

| Thiolate | Sodium Ethanethiolate | Thioether |

| Cyanide | Sodium Cyanide | Nitrile |

Oxidative Transformations of this compound

The second major site of reactivity on the this compound molecule is the methyl group attached to the aromatic ring. This group can undergo oxidation to yield carboxylic acids or other oxidized species.

Alkyl groups attached to a benzene (B151609) ring are susceptible to oxidation, even though alkyl groups are generally resistant to it. libretexts.org The presence of the aromatic ring activates the benzylic position, making the methyl group oxidizable. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)) or chromic acid, can be used to convert the methyl group into a carboxylic acid group (-COOH). libretexts.org

This transformation is robust, and typically, any alkyl chain attached to a benzene ring, regardless of its length, will be oxidized back to a carboxylic acid group, provided it has a benzylic hydrogen. libretexts.org The reaction is usually carried out under harsh conditions, such as heating under reflux with an alkaline solution of potassium manganate(VII). libretexts.org The initial product is the salt of the carboxylic acid, which is then acidified to yield the final benzoic acid derivative.

A significant challenge in the oxidative transformation of this compound is achieving selectivity. The conditions required to oxidize the methyl group are often harsh enough to potentially affect the chlorobutoxy side chain. The ether linkage within the side chain is generally stable to oxidation, but the primary chloride could be susceptible to hydrolysis or elimination under strongly basic and high-temperature conditions often employed for benzylic oxidation.

Developing selective oxidation protocols is therefore an area of research interest. This might involve the use of milder or more specific oxidizing agents that can target the benzylic C-H bonds of the methyl group while leaving the chlorobutoxy moiety intact. Alternatively, a protecting group strategy could be employed, where the chloro group is temporarily converted to a more robust functional group before oxidation, and then regenerated afterward. The choice of reaction conditions, such as temperature, pH, and the specific oxidizing agent, is critical to maximizing the yield of the desired product, 4-(4-chlorobutoxy)benzoic acid, while minimizing side reactions.

Table 2: Summary of Oxidizing Agents for Alkylbenzenes

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO(_4)) | Alkaline, Heat, then Acidification | Carboxylic Acid |

| Chromic Acid (H(_2)CrO(_4)) | Generated from Na(_2)Cr(_2)O(_7)/H(_2)SO(_4) | Carboxylic Acid |

| Nitric Acid (HNO(_3)) | Dilute, Heat | Carboxylic Acid |

Reductive Transformations of this compound

The presence of a reducible chloro-substituent on the butyl chain of this compound opens avenues for various reductive transformations. The primary focus of such studies is often the selective dehalogenation of the molecule, a common strategy in organic synthesis to remove a directing or protecting group, or to introduce further functionality.

Reduction of the Halogen Functionality

The carbon-chlorine bond in the chlorobutoxy side chain is susceptible to reduction, yielding 1-butoxy-3-methylbenzene. This transformation can be achieved through several established methods for reductive dehalogenation. Catalytic hydrogenation is a prominent method, typically employing a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. chemguide.co.uk The general conditions for such reactions involve the substrate dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate, with the reaction proceeding at room temperature and atmospheric or slightly elevated pressure of hydrogen gas.

Another approach involves the use of metal hydrides. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleaving carbon-halogen bonds. However, its high reactivity can sometimes lead to the cleavage of the ether linkage as well, a competing reaction pathway. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of alkyl halides.

Alternative, non-catalytic methods can also be employed. These often involve the use of active metals, such as zinc dust in an acidic medium or sodium metal in a suitable solvent.

| Reagent/Catalyst | Typical Conditions | Expected Product |

| H₂, Pd/C | Ethanol, Room Temperature | 1-Butoxy-3-methylbenzene |

| LiAlH₄ | Diethyl ether or THF | 1-Butoxy-3-methylbenzene and/or 3-Methylphenol and Butane (B89635) |

| Zn, H⁺ | Acetic Acid | 1-Butoxy-3-methylbenzene |

Strategies for Selective Reduction in this compound

A key challenge in the reduction of this compound is achieving selectivity. The desired reaction is the cleavage of the C-Cl bond without affecting the C-O ether bond. The choice of reducing agent and reaction conditions is paramount in controlling the outcome.

Catalytic hydrogenation with Pd/C is generally a mild and selective method for the dehalogenation of alkyl chlorides in the presence of ether functionalities. The catalyst's surface facilitates the activation of the C-Cl bond over the more stable ether linkage.

The use of strong hydrides like LiAlH₄ requires careful temperature control and stoichiometry to favor dehalogenation. At lower temperatures, the reduction of the alkyl chloride is often faster than the cleavage of the aryl ether.

Conversely, conditions that favor ether cleavage, such as the use of strong acids at elevated temperatures, would lead to the formation of 3-methylphenol and 4-chlorobutanol or its derivatives. The selective reduction of the chloro group is generally the more synthetically useful transformation.

Electrophilic Aromatic Substitution Reactions of this compound

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the methyl group (-CH₃) and the 4-chlorobutoxy group (-O(CH₂)₄Cl). The directing effects of these substituents determine the position of incoming electrophiles.

The alkoxy group is a strong activating group and an ortho-, para-director. The methyl group is a weaker activating group, also directing to the ortho and para positions. In a 1,3-disubstituted benzene ring like this, the directing effects reinforce each other at the 2-, 4-, and 6-positions. Steric hindrance from the bulky butoxy group might slightly disfavor substitution at the 2-position. Therefore, the primary products of electrophilic aromatic substitution are expected to be the 4- and 6-isomers, with the 2-isomer formed in smaller amounts.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring. Based on the directing effects, the expected major products would be 4-nitro-1-(4-chlorobutoxy)-3-methylbenzene and 2-nitro-1-(4-chlorobutoxy)-5-methylbenzene.

Halogenation: Treatment with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding bromo- or chloro-substituted derivatives at the activated positions.

Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., acetyl chloride, CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce an acyl group. Due to steric considerations, acylation is highly likely to occur at the less hindered para-position relative to the alkoxy group, yielding 4-acetyl-1-(4-chlorobutoxy)-3-methylbenzene as the major product. chemguide.co.uk

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(4-chlorobutoxy)-3-methylbenzene, 2-Nitro-1-(4-chlorobutoxy)-5-methylbenzene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(4-chlorobutoxy)-3-methylbenzene, 2-Bromo-1-(4-chlorobutoxy)-5-methylbenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-1-(4-chlorobutoxy)-3-methylbenzene |

Rearrangement Reactions Involving this compound Scaffolding

While common named rearrangement reactions like the Claisen (requires an allyl group) or Fries (requires an ester) are not directly applicable to this compound, the aryl ether linkage can undergo rearrangement under certain conditions, particularly in the presence of strong Lewis acids. libretexts.org

Acid-catalyzed rearrangement of alkyl aryl ethers can lead to the migration of the alkyl group from the oxygen atom to the aromatic ring, typically to the ortho and para positions, to form alkylphenols. In the case of this compound, treatment with a strong Lewis acid like aluminum chloride could potentially induce the cleavage of the ether bond to form a 4-chlorobutyl carbocation intermediate. This carbocation could then undergo an intramolecular Friedel-Crafts alkylation on the activated 3-methylphenol ring.

However, such reactions are often complex and can lead to a mixture of products, including those from intermolecular alkylation and polymerization, especially at higher temperatures. The stability of the potential carbocation and the reaction conditions would be critical in determining the feasibility and outcome of such a rearrangement. There is limited specific literature data on the rearrangement of this compound itself.

Applications of 1 4 Chlorobutoxy 3 Methylbenzene in Organic Synthesis

1-(4-Chlorobutoxy)-3-methylbenzene as an Intermediate for Complex Organic Molecules

The dual reactivity of this compound, stemming from its chloroalkane and substituted benzene (B151609) moieties, allows for its sequential or simultaneous functionalization. This positions the compound as a key intermediate in the synthesis of more elaborate organic structures. The chlorobutoxy chain is amenable to nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution, offering a platform for diverse synthetic transformations.

Precursor in Pharmaceutical Intermediate Synthesis

While direct, publicly available research specifically detailing the use of this compound in the synthesis of marketed pharmaceuticals is limited, its structural motifs are present in various biologically active molecules. The m-tolyloxy group is a fragment found in a number of pharmacologically relevant compounds. The 4-chlorobutoxy chain serves as a flexible linker that can be used to introduce an alkyl chain to a nucleophilic site, a common strategy in drug design to modulate properties such as lipophilicity and binding affinity.

For instance, analogous structures are employed as building blocks for complex scaffolds. The ether linkage provides stability, while the terminal chloride allows for the introduction of various functional groups through nucleophilic displacement. This could include reactions with amines, thiols, or carbanions to construct key fragments of larger pharmaceutical agents. The investigation of patent literature reveals numerous processes for the synthesis of complex drugs like Darunavir, an HIV protease inhibitor, however, a direct synthetic route involving this compound is not explicitly documented in the readily accessible patents. epo.orggoogle.comgoogle.comjustia.com This suggests that while the compound possesses the necessary functionalities, other specific synthons might be preferred in established industrial processes.

Intermediate in Agrochemical Synthesis

In the field of agrochemicals, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. Halogenated aromatic ethers are a known class of compounds with pesticidal activity. For example, 4-chlorobenzotrichloride (B167033) is a valuable intermediate in the commercial production of herbicides. google.com While direct evidence of this compound's use in a commercialized agrochemical is not prominent in the searched literature, its potential as a precursor is evident.

The m-methylphenyl group can be found in some herbicidal and fungicidal structures. The chlorobutoxy tail could be used to connect this aromatic core to another active pharmacophore or a group that enhances the compound's systemic properties within a plant. The reactivity of the chloro group allows for the attachment of moieties that are crucial for the biological activity of the final product, such as those that inhibit specific enzymes in pests or weeds. For example, carbamate-based pesticides have been developed from chlorinated phenols. google.com

Utilization of this compound in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The structure of this compound provides a pathway for the synthesis of certain heterocyclic systems. The long-chain ether can participate in intramolecular cyclization reactions to form oxygen-containing heterocycles.

For example, through an intramolecular Friedel-Crafts type reaction, the butoxy chain could potentially cyclize onto the aromatic ring to form a substituted chromane (B1220400) derivative. Such reactions are often catalyzed by Lewis acids. While specific examples with this compound are not readily found, the general strategy is a known method for the synthesis of chromane and its derivatives.

Development of Specialized Reagents and Catalysts from this compound

The functional groups within this compound allow for its conversion into more specialized chemical tools, such as Grignard reagents or phase-transfer catalysts.

Conversion of the chlorobutyl group to a Grignard reagent, (4-(m-tolyloxy)butyl)magnesium chloride, would create a potent nucleophile. This reagent could then be used in a variety of carbon-carbon bond-forming reactions, such as additions to carbonyl compounds, to construct more complex molecular frameworks.

Furthermore, the structure of this compound could be modified to create a quaternary ammonium (B1175870) or phosphonium (B103445) salt. Such salts are known to function as phase-transfer catalysts (PTCs). A hypothetical transformation would involve the reaction of this compound with a tertiary amine or phosphine. The resulting quaternary salt, possessing both a lipophilic aromatic part and a hydrophilic ionic head, could facilitate reactions between reactants in immiscible phases, a technique widely used in industrial organic synthesis.

Research into 1 4 Chlorobutoxy 3 Methylbenzene in Materials Science

Role of 1-(4-Chlorobutoxy)-3-methylbenzene in Polymer and Resin Development

The dual functionality of this compound makes it a useful component in the synthesis of innovative polymers and resins. It can function as either a monomer or a cross-linking agent, which enables the customization of material properties for particular uses.

Monomer Applications for Novel Polymeric Structures

As a monomer, this compound can undergo polymerization through several reaction pathways. The chloro group facilitates nucleophilic substitution reactions, allowing it to be integrated into the backbones of polymers like polyethers. The methyl-substituted benzene (B151609) ring can also take part in polymerization reactions, such as electrophilic aromatic substitution, to form new polymeric structures. The properties of the resulting polymer, including its thermal stability, solubility, and mechanical strength, are determined by the specific reaction conditions and the co-monomers used.

Cross-linking Agent Functionality in Material Matrices

In addition to its function as a monomer, this compound can be employed as a cross-linking agent. hengdasilane.com When added to a pre-existing polymer matrix, its reactive chlorobutoxy group can establish covalent bonds between polymer chains, resulting in a three-dimensional network. hengdasilane.comnih.gov This cross-linking action significantly improves the material's characteristics, such as increased rigidity, better thermal resistance, and lower solubility. hengdasilane.com The extent of cross-linking can be managed by altering the concentration of the chlorobutoxy compound, which permits precise adjustments of the material's final properties.

Fabrication of Functional Materials Incorporating this compound Derivatives

The utility of this compound also extends to the creation of functional materials where its derivatives are key. researchgate.net By altering the chlorobutoxy group or the aromatic ring, researchers can introduce specific functionalities into the material. For instance, the chloro group can be replaced with other functional groups, such as azides or alkynes, to facilitate "click" chemistry for surface modification or the attachment of biomolecules. The aromatic ring can also be further functionalized to improve properties like fluorescence or electrical conductivity. These customized derivatives are then used in various material fabrication techniques, such as thin-film deposition, electrospinning, and 3D printing, to produce advanced materials with targeted and improved functionalities.

Structure-Property Relationships in Materials Derived from this compound

The final properties of materials made from this compound are closely tied to their molecular and macroscopic structures. uomustansiriyah.edu.iq Factors such as the length and flexibility of the butoxy chain, the methyl group on the benzene ring, and the types of bonds formed during polymerization or cross-linking all affect the material's performance. For example, the presence of the aromatic ring typically boosts thermal stability and mechanical stiffness. uomustansiriyah.edu.iq The flexibility of the butoxy chain can affect the glass transition temperature and elasticity of the polymer. A solid grasp of these structure-property relationships is essential for designing new materials with the desired features for specific uses in fields like electronics, coatings, and biomedical devices. memberclicks.net

Mechanistic and Interaction Studies of 1 4 Chlorobutoxy 3 Methylbenzene in Biological Systems

Molecular Target Interactions of 1-(4-Chlorobutoxy)-3-methylbenzene

The interactions of this compound within biological systems are likely dictated by its physicochemical properties. The ether group can act as a hydrogen bond acceptor, while the aromatic ring can participate in hydrophobic and π-π stacking interactions with biological macromolecules. numberanalytics.com

There is no specific data detailing the modulation of enzyme activity by this compound. However, analogous structures, such as benzyl (B1604629) phenyl ethers, have been identified as potent inhibitors of bacterial enzymes like phenylalanyl-tRNA synthetase. nih.gov This suggests that the ether and aromatic components of this compound could allow it to fit into the active sites of certain enzymes.

Potential interactions could involve:

Hydrophobic Interactions: The methyl-substituted benzene (B151609) ring can occupy hydrophobic pockets within an enzyme's active site.

Hydrogen Bonding: The ether oxygen atom is a potential hydrogen bond acceptor, which could anchor the molecule to amino acid residues like tyrosine or serine.

Covalent Inhibition: The terminal chlorine on the butyl chain represents a reactive electrophilic site. It could potentially undergo nucleophilic substitution with a residue in an enzyme's active site (e.g., cysteine or histidine), leading to irreversible inhibition.

Classes of enzymes that are theoretically susceptible to inhibition by such a structure include those involved in metabolic pathways or cell signaling. For example, various substituted aromatic compounds, such as benzenesulphonamide derivatives, are known to exhibit a wide range of pharmacological activities, including enzyme inhibition. nih.gov

The metabolic fate of this compound has not been explicitly studied, but it can be inferred from related molecules. The primary sites for metabolism would likely be the aromatic ring and the alkyl chain, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov

Studies on 3-methylanisole (B1663972) (a structurally similar compound lacking the chlorobutyl chain) show that CYP enzymes can catalyze aromatic hydroxylation and O-demethylation. researchgate.net This suggests that this compound could undergo similar transformations.

Table 1: Potential Metabolic Reactions of this compound

| Reaction Type | Potential Metabolite(s) | Metabolic System |

| Aromatic Hydroxylation | Phenolic derivatives (e.g., 2-hydroxy-, 4-hydroxy-, 6-hydroxy-1-(4-chlorobutoxy)-3-methylbenzene) | Cytochrome P450 |

| Benzylic Hydroxylation | 1-(4-Chlorobutoxy)-3-(hydroxymethyl)benzene | Cytochrome P450 |

| Ether Cleavage | 3-Methylphenol (m-cresol) and 4-chlorobutanol | Cytochrome P450 |

| Oxidation of Alkyl Chain | Carboxylic acid derivatives | Alcohol/Aldehyde Dehydrogenase |

| Dehalogenation | Hydroxylated or unsaturated butyl ether derivatives | Glutathione S-transferases (GSTs) |

The metabolism of benzene itself is complex, proceeding through multiple pathways to form compounds like phenol, hydroquinone, and muconic acid, which are responsible for its toxicity. nih.govnih.gov Similarly, the metabolites of this compound could have their own biological activities.

Proposed Mechanisms of Biological Action for this compound

The biological action of this compound would be a direct result of its molecular interactions. Based on its structure, several mechanisms can be proposed.

Aromatic compounds often undergo electrophilic substitution, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The benzene ring of this compound is "activated" by two electron-donating groups: the methyl group (-CH₃) and the alkoxy group (-O-C₄H₈Cl). Both of these groups direct incoming electrophiles to the ortho and para positions relative to themselves. pearson.commasterorganicchemistry.com

The directing effects of the substituents are summarized below:

Alkoxy group (-OR): Strongly activating, directs to positions 2, 4, and 6.

Methyl group (-CH₃): Weakly activating, directs to positions 2, 4, and 6.

In this compound, the positions are:

Position 1: -OC₄H₈Cl

Position 3: -CH₃

Positions 2, 4, 6: Activated for electrophilic attack.

Position 5: Less activated.

This increased nucleophilicity of the ring makes it susceptible to attack by endogenous electrophiles within a biological system. byjus.com Such reactions could lead to the formation of covalent adducts with biological macromolecules like DNA or proteins, potentially disrupting their function. This is a common mechanism of toxicity for many aromatic compounds. Conversely, the chlorobutyl chain could be targeted by biological nucleophiles.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

No formal Structure-Activity Relationship (SAR) studies for this compound are available. However, a hypothetical SAR can be constructed based on general principles and studies of related ether-containing molecules. american.edunih.gov The goal of SAR studies is to understand how modifications to a chemical structure affect its biological activity, guiding the design of more potent or specific compounds. annualreviews.org

Table 2: Hypothetical SAR for Analogs of this compound

| Structural Moiety | Proposed Modification | Hypothesized Effect on Activity | Rationale |

| Alkyl Chain | Increase or decrease chain length (e.g., chloroethoxy, chlorohexoxy) | Altered potency and selectivity | Changes lipophilicity and steric fit within a target binding pocket. researchgate.net |

| Halogen | Replace chlorine with fluorine, bromine, or iodine | Modified reactivity and binding | Alters the electrophilicity and leaving group ability of the terminus, affecting potential for covalent bond formation. |

| Ether Linkage | Replace with thioether (-S-), amine (-NH-), or ester (-COO-) | Significant change in biological activity | Alters bond angles, polarity, and hydrogen bonding capability, which are critical for receptor interaction. numberanalytics.com |

| Methyl Group | Change position (ortho, para) or replace with other alkyl groups (ethyl, isopropyl) | Modified potency or receptor selectivity | Alters the electronic profile and steric hindrance around the aromatic ring, affecting binding. |

| Aromatic Ring | Add further substituents (e.g., another methyl, a methoxy (B1213986) group) | Altered binding affinity and metabolic stability | Can enhance binding through additional contact points or block sites of metabolic attack. nih.gov |

Studies on other benzyl phenyl ethers have shown that substituents on the aromatic rings are crucial for their inhibitory activity. nih.gov Similarly, research on other aryl ether benzamides has demonstrated that small changes to the substitution pattern can significantly modulate biological effect. researchgate.net

This compound as a Tool in Biochemical Research

Given its chemical features, this compound could serve as a useful tool or starting material in biochemical and medicinal chemistry research.

Synthetic Scaffold: The compound is a bifunctional molecule. The aromatic ring can be further functionalized via electrophilic substitution, while the chlorinated alkyl chain is a handle for nucleophilic substitution (Sₙ2) reactions. pearson.com This allows it to be used as a scaffold to build more complex molecules. For instance, the terminal chlorine could be displaced by a nucleophile to tether the molecule to a peptide, a fluorescent probe, or a solid support for affinity chromatography.

Probe for Binding Site Characterization: By synthesizing a series of analogs (as described in the SAR section), researchers could probe the size, shape, and electronic environment of an enzyme's active site or a receptor's binding pocket.

Fragment-Based Drug Discovery: The tolyl ether portion of the molecule could serve as a "fragment" in fragment-based screening to identify initial, low-affinity binders to a biological target. These hits can then be elaborated upon, for example, by modifying the chlorobutyl chain to enhance potency.

While compounds like 4-chloroindole-3-acetic acid have been developed for specific biological applications (in this case, as a plant growth regulator), nih.gov this compound remains a chemical intermediate with unexplored potential. Its utility lies in its combination of a stable aryl ether core and a reactive alkyl halide, making it a versatile building block for creating novel chemical entities for biological evaluation.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 4 Chlorobutoxy 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(4-chlorobutoxy)-3-methylbenzene, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. While specific experimental spectra for this compound are not widely published, predicted NMR data can provide valuable insights into its structure. nmrdb.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the m-cresol (B1676322) moiety, the aliphatic protons of the chlorobutoxy chain, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing ether and chloro functionalities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info Due to the molecule's asymmetry, it is anticipated that all 11 carbon atoms will be chemically non-equivalent, resulting in 11 distinct signals in the ¹³C NMR spectrum. docbrown.info The chemical shifts of the aromatic carbons are influenced by the substitution pattern on the benzene (B151609) ring, while the aliphatic carbons are affected by their proximity to the oxygen and chlorine atoms. docbrown.infonih.gov

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound. This data is generated from computational models and provides a reference for experimental verification. nmrdb.orgdrugbank.comdrugbank.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (ortho to -OCH₂) | 6.80 - 6.90 | Multiplet | 2H |

| Ar-H (para to -OCH₂) | 7.15 - 7.25 | Triplet | 1H |

| Ar-H (ortho to -CH₃) | 6.70 - 6.75 | Singlet | 1H |

| O-CH₂ | 3.95 - 4.05 | Triplet | 2H |

| Cl-CH₂ | 3.60 - 3.70 | Triplet | 2H |

| -CH₂- (adjacent to O-CH₂) | 1.95 - 2.05 | Multiplet | 2H |

| -CH₂- (adjacent to Cl-CH₂) | 1.85 - 1.95 | Multiplet | 2H |

| Ar-CH₃ | 2.30 - 2.35 | Singlet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-O) | 158.5 |

| C-3 (C-CH₃) | 139.0 |

| C-5 | 129.5 |

| C-4 | 121.0 |

| C-2 | 116.0 |

| C-6 | 112.5 |

| O-CH₂ | 67.0 |

| Cl-CH₂ | 44.5 |

| -CH₂- (adjacent to O-CH₂) | 29.5 |

| -CH₂- (adjacent to Cl-CH₂) | 26.5 |

| Ar-CH₃ | 21.5 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. etamu.eduyoutube.com

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (198.69 g/mol ). chemicalbook.com The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ having an intensity of approximately one-third that of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, including cleavage of the ether bond and the carbon-chlorine bond. libretexts.orglibretexts.orgmiamioh.edu Expected fragmentation patterns include:

Alpha-cleavage at the ether linkage, leading to the formation of a tolyloxy radical and a chlorobutyl cation, or a tolyl cation and a chlorobutoxy radical.

Loss of the chlorobutyl side chain to generate a prominent peak corresponding to the m-cresol radical cation.

Cleavage of the C-Cl bond, resulting in a fragment ion with a loss of 35 or 37 atomic mass units.

Fragmentation of the butyl chain through the loss of smaller neutral molecules like ethene.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. youtube.com Comparison with the spectra of similar molecules, such as 1-chloro-3-methylbenzene and 1-chloro-4-methylbenzene, can aid in the assignment of these bands. nist.govnist.gov

Key Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (ether) | Asymmetric Stretching | 1250 - 1200 |

| C-O (ether) | Symmetric Stretching | 1050 - 1000 |

| C-Cl (alkyl halide) | Stretching | 800 - 600 |

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations, which are often strong in Raman spectra. The symmetric vibrations of the benzene ring would be expected to produce prominent Raman signals.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or starting materials from its synthesis.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for analyzing the purity of this compound. nmrdb.org A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, potentially with a small amount of acid like formic or phosphoric acid to improve peak shape. nmrdb.org The retention time of the compound would be dependent on the specific conditions, including the mobile phase composition, flow rate, and column temperature.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this relatively volatile compound. nih.govperkinelmer.comojp.gov The sample is vaporized and passed through a capillary column, with separation based on the compound's boiling point and its interactions with the stationary phase. The resulting chromatogram provides information on the purity, while the mass spectrometer allows for the identification of the main component and any impurities. etamu.eduyoutube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined.

As of the current date, there is no publicly available information to suggest that a single-crystal X-ray diffraction study has been performed on this compound. This is likely because the compound is a liquid or a low-melting solid at room temperature, making single crystal growth challenging. If a crystalline form were to be obtained, X-ray crystallography could provide unequivocal confirmation of its molecular structure.

Computational Chemistry and Theoretical Investigations of 1 4 Chlorobutoxy 3 Methylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine the electron distribution, molecular orbital energies, and other electronic descriptors.

For 1-(4-chlorobutoxy)-3-methylbenzene, these calculations would reveal key aspects of its electronic structure. The distribution of electron density, for instance, would highlight the electronegative character of the chlorine and oxygen atoms, indicating regions of high electron density. Conversely, the aromatic ring and the alkyl chain would exhibit different electronic characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can generate an electrostatic potential map, which visually represents the charge distribution on the molecule's surface. This map is invaluable for predicting how the molecule will interact with other molecules, with red regions indicating negative electrostatic potential (likely sites for electrophilic attack) and blue regions indicating positive potential (likely sites for nucleophilic attack).

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Hypothetical Value/Description | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. | |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | |

| Dipole Moment | Quantifies the overall polarity of the molecule. | |

| Electrostatic Potential | Maps regions of positive and negative charge, predicting interaction sites. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility of this compound and its interactions with its environment.

The flexible butoxy chain of the molecule allows for a wide range of conformations. MD simulations can explore this conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

MD simulations are also instrumental in studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, one can observe how the molecule orients itself and interacts with the surrounding solvent molecules. These simulations can also model the interaction of the molecule with other chemical species, providing insights into potential aggregation or binding events. For instance, simulations could model the interaction of the benzene (B151609) ring with other aromatic systems through pi-pi stacking. sielc.com

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways.

A key aspect of this is transition state analysis. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. By calculating the properties of the transition state, one can predict the rate of a chemical reaction. For example, the nucleophilic substitution of the chlorine atom is a likely reaction for this molecule. Reaction pathway modeling could elucidate the mechanism of this substitution, whether it proceeds through an SN1 or SN2 pathway, and calculate the associated energy barriers.

In Silico Prediction of Biological Interaction Profiles

In silico methods are increasingly used to predict the biological activity of chemical compounds, thereby accelerating the drug discovery process. nih.gov These methods use the chemical structure of a molecule to predict its potential interactions with biological targets such as proteins and nucleic acids.

For this compound, various in silico tools could be employed. Ligand-based approaches would compare its structure to those of known biologically active molecules. If the molecule shares structural similarities with a known drug, it might be predicted to have a similar biological activity.

Structure-based approaches, such as molecular docking, would involve computationally "placing" the molecule into the binding site of a specific protein target. The docking software calculates the binding affinity, providing a prediction of how strongly the molecule might interact with the protein. These predictions can help to identify potential protein targets for this compound and guide further experimental studies. nih.gov

Industrial Chemical Applications of 1 4 Chlorobutoxy 3 Methylbenzene

Role of 1-(4-Chlorobutoxy)-3-methylbenzene as a Solvent in Chemical Processes

The molecular architecture of this compound, featuring both a polar chlorobutoxy group and a nonpolar methylbenzene moiety, imparts it with properties that are desirable in a solvent. This dual nature allows it to dissolve a range of solutes, from moderately polar to nonpolar organic compounds.

While specific industrial-scale applications of this compound as a primary solvent are not extensively documented in publicly available literature, its properties suggest its suitability in specialized chemical processes. Its relatively high boiling point, inferred from its molecular weight and structure, would make it a suitable medium for reactions requiring elevated temperatures. Furthermore, its ether linkage is generally stable under neutral and basic conditions, adding to its robustness as a solvent in various chemical environments.

The use of benzene (B151609) derivatives as solvents is a well-established practice in the chemical industry. chemicalbook.comnih.gov These compounds often serve as effective media for reactions involving organic substrates, and this compound would logically fit within this class of solvents for specific applications where its unique polarity profile is advantageous.

Table 1: Physicochemical Properties of this compound Relevant to its Solvent Applications

| Property | Value | Significance in Solvent Applications |

| Molecular Formula | C11H15ClO | Indicates a significant organic character, suggesting good solvency for other organic compounds. |

| Molecular Weight | 198.69 g/mol | Contributes to a likely higher boiling point compared to smaller solvent molecules, allowing for a wider range of reaction temperatures. |

| Structure | Aromatic ether with a chloroalkane chain | The combination of an ether and an alkyl halide provides a unique polarity, enabling the dissolution of a specific range of solutes. |

Utilization of this compound as a Reagent in Industrial Synthesis

The true industrial significance of this compound likely lies in its role as a reactive intermediate in the synthesis of more complex and valuable molecules. Its structure contains two primary reactive sites: the chlorine atom at the end of the butoxy chain and the aromatic ring.

The chloroalkane functionality makes it an excellent alkylating agent. The chlorine atom is a good leaving group in nucleophilic substitution reactions, allowing the introduction of the 4-(m-tolyloxy)butyl group into other molecules. This is a common strategy in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where a flexible ether linkage and an aromatic group are desired structural motifs.

Furthermore, the benzene ring can undergo electrophilic aromatic substitution reactions, although the directing effects of the ether and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

The synthesis of this compound itself typically starts from m-cresol (B1676322), a widely available industrial chemical. fda.gov This precursor is a key building block in the production of antioxidants, pesticides, and pharmaceuticals. The conversion of m-cresol to this compound prepares it for subsequent reactions where the chlorobutyl group can be further functionalized.

Applications in Specialty Chemical Manufacturing, including Dyes and Fragrances

The connection of this compound to the manufacturing of dyes and fragrances is primarily inferred through its precursor, m-cresol, and the general reactivity of its functional groups.

In the fragrance industry, derivatives of m-cresol are known to contribute to specific scent profiles, notably leather and medicinal notes. A patent for perfume compositions explicitly mentions the use of m-cresol derivatives to impart a natural leather odor. While this compound is not directly named, its status as an ether derivative of m-cresol places it within a class of compounds with potential fragrance applications. The butoxy chain could be modified to create novel fragrance molecules with specific volatilities and olfactory characteristics.

Regarding dyes, the aromatic ring of this compound serves as a potential chromophore that can be incorporated into larger dye structures. The chlorobutyl group can act as a reactive handle to covalently bond the chromophore to fabrics or other materials. While direct evidence of its use in commercial dye synthesis is scarce in public records, the fundamental chemistry of dye synthesis often involves the coupling of aromatic intermediates.

Table 2: Potential Applications in Specialty Chemical Synthesis

| Target Product Class | Potential Role of this compound | Reaction Type |

| Pharmaceuticals | Building block for active pharmaceutical ingredients (APIs) | Nucleophilic substitution at the C-Cl bond |

| Agrochemicals | Intermediate in the synthesis of pesticides or herbicides | Nucleophilic substitution, Electrophilic aromatic substitution |

| Fragrances | Precursor to novel fragrance compounds | Modification of the chlorobutyl chain, Ring functionalization |

| Dyes | Intermediate for dye molecules | Electrophilic aromatic substitution to form part of the chromophore, Nucleophilic substitution to attach to substrates |

Future Research Directions and Challenges for 1 4 Chlorobutoxy 3 Methylbenzene

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The traditional synthesis of 1-(4-Chlorobutoxy)-3-methylbenzene typically relies on the Williamson ether synthesis, reacting m-cresol (B1676322) with a 1,4-dihalobutane under basic conditions. While effective, this method presents challenges common to classical S_N2 reactions, including the potential for side reactions and the generation of salt byproducts. wikipedia.org Future research will likely focus on developing more efficient, selective, and sustainable synthetic pathways.

Unconventional Synthetic Approaches:

Photocatalysis: Visible-light photocatalysis offers a mild and powerful method for forming C-O bonds. acs.org Research could explore the use of photoredox catalysts to mediate the coupling of m-cresol with a suitable butoxy-based radical precursor, potentially avoiding the need for harsh bases and high temperatures.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to drive chemical reactions, presents a solvent-free alternative. organic-chemistry.org Investigating the ball-milling of m-cresol salts with 1-bromo-4-chlorobutane (B103958) could lead to a highly efficient and environmentally friendly production method.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improving safety and scalability. thieme-connect.deresearchgate.netresearchgate.net Developing a flow process for the synthesis of this compound could enable higher yields and purity while minimizing reaction times. mdpi.com

Metal-Free Synthesis: To circumvent the cost and toxicity associated with metal catalysts, metal-free arylation methods using reagents like diaryliodonium salts are gaining prominence. organic-chemistry.orgorganic-chemistry.org Exploring the reaction of m-cresol with a hypervalent iodine reagent containing the 4-chlorobutoxy moiety could provide a valuable alternative synthetic route.

Novel Catalytic Systems:

The development of advanced catalytic systems is crucial for overcoming the limitations of traditional methods. Research into novel catalysts for the synthesis of aryl alkyl ethers is an active area.

| Catalyst Type | Potential Advantages for Synthesis | Key Research Challenges |

| Advanced Pd/Cu Systems | High efficiency and functional group tolerance using specialized ligands like biaryl phosphines or oxalic diamides. organic-chemistry.org | Catalyst cost, potential for metal contamination in the product, and sensitivity to air and moisture. |

| PhenoFluor-based Coupling | A conceptually different approach that can couple substrates challenging for conventional methods. nih.gov | Reagent cost and scalability for industrial applications. |

| Phase-Transfer Catalysts | Enables the use of aqueous/organic biphasic systems, reducing the need for anhydrous organic solvents and simplifying workup. researchgate.netjetir.orgacs.org | Catalyst efficiency and separation from the product mixture. |

| Biocatalysts | Enzymes like ether synthases could offer unparalleled regio- and stereoselectivity under mild, aqueous conditions. chemrxiv.orgnih.gov | Identifying or engineering an enzyme with specific activity for the non-natural substrates required. |

Discovery of Novel Chemical Transformations and Reactivity Patterns

The bifunctional nature of this compound—possessing both a nucleophilic aromatic ring and an electrophilic alkyl chloride—opens avenues for diverse chemical transformations.

Reactivity of the Aromatic Ring:

The aromatic ring is activated by two electron-donating groups: the methyl (-CH₃) and the butoxy (-OC₄H₈Cl) groups. Both are ortho-, para-directing substituents. libretexts.orgmsu.edu This directing influence makes specific positions on the ring susceptible to electrophilic aromatic substitution.

Predicted Reactivity: The positions ortho and para to the strongly activating butoxy group (positions 2, 4, and 6) are the most likely sites for electrophilic attack. The methyl group further activates the ring. Future studies could systematically investigate reactions like nitration, halogenation, and Friedel-Crafts acylation to synthesize a library of novel derivatives. uoanbar.edu.iqmasterorganicchemistry.comlibretexts.org The interplay between the two directing groups presents an interesting challenge in controlling regioselectivity.

Transformations of the Chlorobutoxy Chain:

The terminal chloride on the butoxy chain is a versatile functional handle for nucleophilic substitution reactions.

Nucleophilic Displacement: The chloride can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functional groups. This allows for the straightforward synthesis of derivatives with tailored properties.

Intramolecular Cyclization: Under appropriate conditions, intramolecular reactions could be explored. For example, Friedel-Crafts alkylation could potentially lead to the formation of a new ring system by linking the terminal carbon of the butoxy chain back to the aromatic ring.

Grignard Reagent Formation: Conversion of the alkyl chloride to a Grignard reagent would transform the electrophilic side chain into a potent nucleophile, enabling the introduction of this molecular fragment into other complex structures.

Interdisciplinary Applications and Expanding Research Horizons

While specific applications for this compound are not yet widely reported, its structure suggests significant potential as a key building block in several fields.

Medicinal Chemistry: Aryl ether motifs are prevalent in many biologically active compounds. najah.edu The 3-methylphenoxy core is a common feature in various pharmaceuticals. The chlorobutoxy chain acts as a flexible linker, allowing the molecule to be tethered to other pharmacophores or solid supports for use in combinatorial chemistry and drug discovery. The terminal chloride allows for facile modification to introduce functionalities that can interact with biological targets.

Materials Science: The molecule can serve as a monomer or a precursor to monomers for novel polymers. Polymerization via the reactive chloride or after functionalization of the aromatic ring could lead to materials with unique thermal or optical properties. For example, incorporating this unit into polyethers or polycarbonates could modify their physical characteristics.

Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds. The lipophilic nature of the substituted benzene (B151609) ring combined with the reactive handle makes this compound an attractive starting point for creating libraries of compounds to be screened for biological activity.

Advancements in Sustainable Synthesis and Processing

Future development of this compound will be heavily influenced by the principles of green chemistry. The goal is to create synthetic and processing methods that are safer, more efficient, and have a lower environmental impact.

Key Sustainability Thrusts:

Catalytic Williamson Ether Synthesis (CWES): A significant advancement involves modifying the Williamson synthesis to be catalytic and use weaker, less hazardous alkylating agents at higher temperatures. acs.orgresearchgate.netsemanticscholar.org This approach can achieve high selectivity and, crucially, produces water as the only byproduct, avoiding the formation of inorganic salts. researchgate.net

Aqueous and Solvent-Free Conditions: The use of water as a solvent is a primary goal of green chemistry. organic-chemistry.org Phase-transfer catalysis (PTC) is a key enabling technology, facilitating reactions between water-soluble and organic-soluble reagents, thereby minimizing the reliance on volatile organic compounds (VOCs). jetir.orgfzgxjckxxb.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is essential. Metal-free reactions and catalytic approaches generally offer higher atom economy than classical stoichiometric methods.

Renewable Feedstocks: While currently derived from petrochemical sources, long-term research could focus on synthesizing precursors like m-cresol from renewable biomass sources, further enhancing the sustainability profile of the final compound.

The table below summarizes potential green alternatives to traditional synthesis methods.

| Green Chemistry Approach | Description | Anticipated Benefits |

| Phase-Transfer Catalysis | Utilizes a catalyst to shuttle reactants between immiscible aqueous and organic phases. crdeepjournal.org | Reduces or eliminates the need for anhydrous organic solvents; simplifies product isolation. jetir.org |

| High-Temperature CWES | Employs weak alkylating agents (e.g., esters) at high temperatures (>300 °C) with catalytic base. acs.orgresearchgate.net | Avoids stoichiometric salt waste; uses less hazardous reagents. |

| Biocatalysis | Uses enzymes to perform the C-O bond formation. nih.gov | High selectivity; mild reaction conditions (ambient temperature and pressure in water). |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch reactor. researchgate.net | Improved safety, efficiency, and scalability; reduced waste generation. |

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a valuable chemical intermediate while adhering to the principles of modern, sustainable chemical practice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.